

Cyclo(D-His-Pro): A Technical Guide to its Function in Glial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyclo(D-His-Pro)	
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Abstract

Cyclo(D-His-Pro), more commonly referred to in literature as Cyclo(His-Pro) or CHP, is an endogenous cyclic dipeptide with significant neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the function of Cyclo(His-Pro) in glial cells, with a particular focus on microglia and astrocytes. It details the molecular mechanisms of action, primarily the modulation of the Nrf2 and NF-κB signaling pathways, and presents quantitative data on its effects. Furthermore, this guide offers detailed experimental protocols for researchers investigating the therapeutic potential of Cyclo(His-Pro) in neuroinflammatory and neurodegenerative diseases.

Note on Stereoisomer: The majority of the scientific literature refers to this compound as "Cyclo(His-Pro)" without specifying the stereoisomer. It is presumed that these studies utilize the naturally occurring L-isomer, Cyclo(L-His-Pro). The specific functions of the D-isomer have not been extensively differentiated in the context of glial cell function in the reviewed literature.

Core Functions of Cyclo(His-Pro) in Glial Cells

Cyclo(His-Pro) plays a crucial role in modulating the inflammatory and oxidative stress responses in glial cells, the resident immune cells of the central nervous system (CNS). Its primary functions are characterized by the suppression of pro-inflammatory pathways and the activation of antioxidant defenses, thereby contributing to a neuroprotective environment.



- In Microglia: Microglia are the primary immune effector cells in the CNS. In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and release pro-inflammatory cytokines and reactive oxygen species (ROS), which can be detrimental to neurons. Cyclo(His-Pro) has been shown to counteract these effects by:
 - Inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1][2][3]
 - Activating the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes.[1][2][3]
 - \circ Reducing the production of pro-inflammatory cytokines such as TNF- α and IL-6.
 - Attenuating endoplasmic reticulum (ER) stress.[1][3]
 - Decreasing the generation of nitric oxide (NO) and ROS.[3]
- In Astrocytes: Astrocytes are essential for maintaining brain homeostasis and providing
 metabolic support to neurons. While direct research on Cyclo(His-Pro) in astrocytes is less
 extensive than in microglia, the known signaling pathways modulated by this dipeptide are
 highly relevant to astrocyte function. It is plausible that Cyclo(His-Pro) exerts similar antiinflammatory and antioxidant effects in astrocytes, thereby supporting their neuroprotective
 roles.

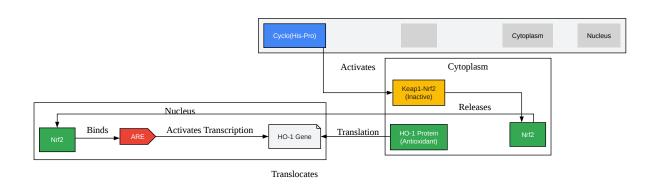
Signaling Pathways Modulated by Cyclo(His-Pro)

The primary mechanism of action of Cyclo(His-Pro) in glial cells involves the intricate crosstalk between the Nrf2 and NF-kB signaling pathways.

The Nrf2-ARE Pathway Activation

Cyclo(His-Pro) is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by Cyclo(His-Pro), Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), which play a critical role in mitigating oxidative stress.





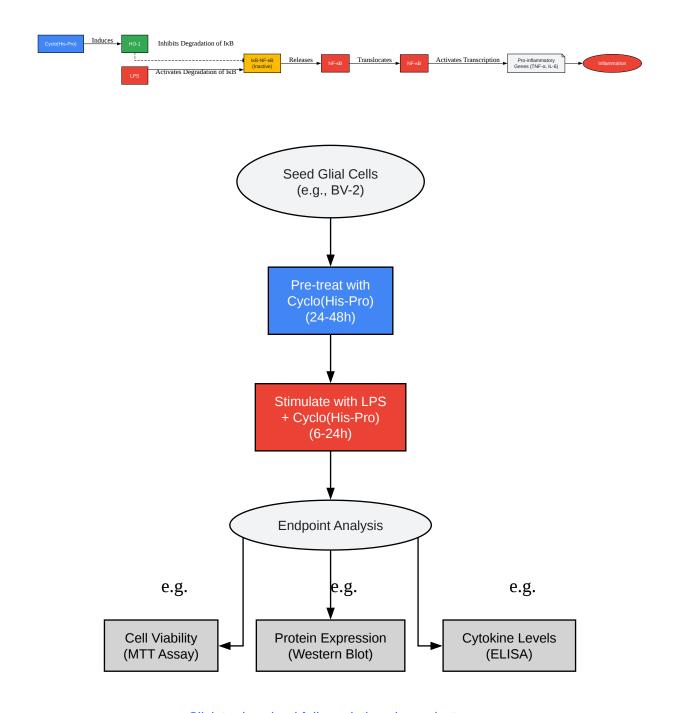
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Caption: Cyclo(His-Pro) activates the Nrf2-ARE antioxidant pathway.

The NF-kB Pathway Inhibition

The anti-inflammatory effects of Cyclo(His-Pro) are largely mediated by its inhibition of the Nuclear Factor-kappa B (NF- κ B) pathway. In resting cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Inflammatory stimuli, such as LPS, lead to the degradation of I κ B, allowing NF- κ B to translocate to the nucleus and induce the expression of proinflammatory genes, including TNF- α and IL-6. Cyclo(His-Pro) inhibits this pathway, in part through the action of HO-1, which can interfere with NF- κ B activation.





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- To cite this document: BenchChem. [Cyclo(D-His-Pro): A Technical Guide to its Function in Glial Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1633350#cyclo-d-his-pro-function-in-glial-cells]

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